3-(piperazin-1-yl)propanamide
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Overview
Description
3-(Piperazin-1-yl)propanamide is an organic compound that features a piperazine ring attached to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperazin-1-yl)propanamide typically involves the reaction of piperazine with a suitable propanamide precursor. One common method includes the reaction of piperazine with 3-chloropropanamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a steady flow of reactants and products, minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
3-(Piperazin-1-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of antipsychotic and antimicrobial agents.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-(piperazin-1-yl)propanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: Studied for their cholinesterase inhibition and neuroprotective properties.
Uniqueness
3-(Piperazin-1-yl)propanamide is unique due to its simple structure, which allows for easy modification and functionalization. This makes it a versatile building block in synthetic chemistry and drug design .
Properties
CAS No. |
5815-70-3 |
---|---|
Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-piperazin-1-ylpropanamide |
InChI |
InChI=1S/C7H15N3O/c8-7(11)1-4-10-5-2-9-3-6-10/h9H,1-6H2,(H2,8,11) |
InChI Key |
VVWMANLRLRFZIZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCC(=O)N |
Canonical SMILES |
C1CN(CCN1)CCC(=O)N |
Origin of Product |
United States |
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